
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester
Vue d'ensemble
Description
“4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester” is a chemical compound with the CAS No. 1251001-31-6 . It has a molecular weight of 310.35 and a molecular formula of C14H22N4O4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.35 and a molecular formula of C14H22N4O4 . Other properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The synthesis and characterization of azulene derivatives, including those with tert-butyl and ethyl ester groups, have been explored in various studies. For instance, the research by (Jianfeng Song & H. Hansen, 1999) demonstrates an improved synthesis method for azulenes, highlighting the versatility of these compounds in chemical synthesis. Similarly, studies by (D. H. Kim, 1986) and (Aysun Lkizler et al., 1996) involve the synthesis of azulene derivatives, showcasing their chemical reactivity and potential for creating diverse molecular structures.
Potential Biological and Pharmaceutical Applications
The potential biological and pharmaceutical applications of azulene derivatives have been a topic of interest. Research like that of (A. A. Santilli et al., 1975) explores the antibacterial properties of certain azulene derivatives, indicating their potential use in medical applications. Furthermore, the work by (Yong-Goo Chang et al., 2003) contributes to this field by synthesizing novel azulene compounds and evaluating their properties, which may have implications for drug development.
Advanced Material Science
Azulene derivatives are also being researched in the context of advanced material science. The synthesis of these compounds, as discussed in studies like (Tian-Chyuan Huang et al., 1994), offers insights into their potential applications in creating new materials with unique properties. This area of research is pivotal for developing novel materials with specialized functions.
Safety And Hazards
Propriétés
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-3,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-5-21-12(19)11-16-15-10-6-7-17(8-9-18(10)11)13(20)22-14(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKMKAQXJTXHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



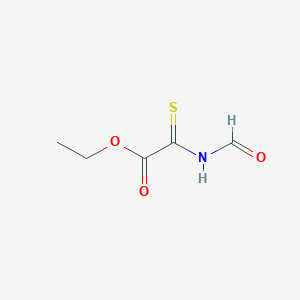
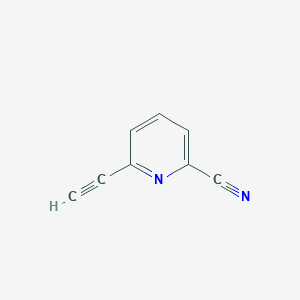
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)
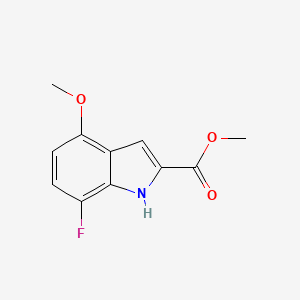


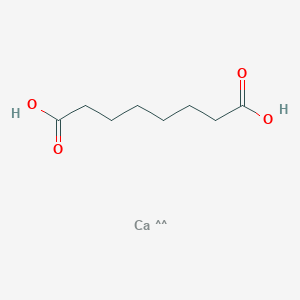

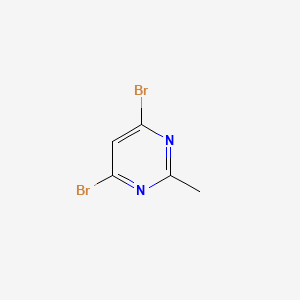
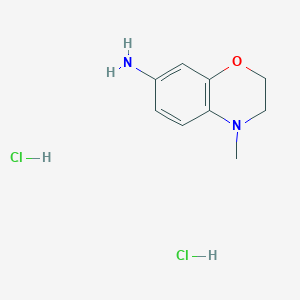
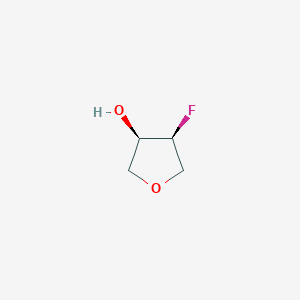


![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)